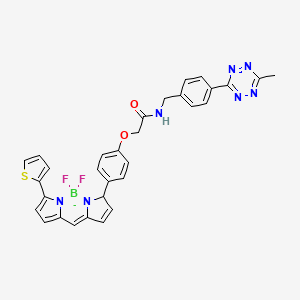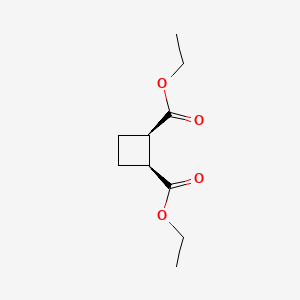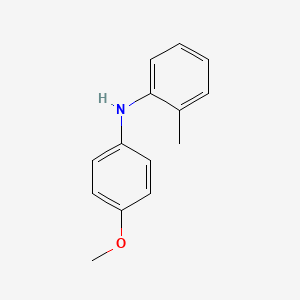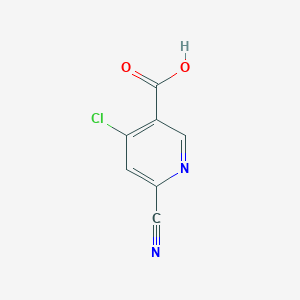
BDP TR methyltetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TR methyltetrazine is a specialized fluorescent dye used in bioorthogonal chemistry. It is based on the BODIPY (boron-dipyrromethene) structure, known for its bright fluorescence, stability, and good photophysical properties. The methyltetrazine moiety enables it to participate in rapid and selective bioorthogonal reactions, particularly inverse electron demand Diels-Alder (IEDDA) reactions with trans-cyclooctenes (TCOs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDP TR methyltetrazine is synthesized by incorporating a methyltetrazine group into a BDP dye linker. The methyltetrazine group is reactive toward trans-cyclooctenes, and the additional methyl on the methyltetrazine enhances the stability of the group .
Industrial Production Methods
This process typically requires high-purity reagents and controlled reaction conditions to ensure the stability and fluorescence properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BDP TR methyltetrazine primarily undergoes inverse electron demand Diels-Alder (IEDDA) reactions with molecules containing TCO groups. This reaction is highly selective and rapid, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The IEDDA reaction involving this compound typically requires the presence of TCO-containing molecules. The reaction conditions are mild, often performed at room temperature, and do not require any catalysts .
Major Products Formed
The major products formed from the IEDDA reaction between this compound and TCO-containing molecules are stable adducts that retain the fluorescent properties of the BDP dye .
Aplicaciones Científicas De Investigación
BDP TR methyltetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cellular Labeling and Imaging: This compound is used for labeling and imaging cells due to its bright fluorescence and stability
Drug Delivery: The compound is used in drug delivery systems to track the distribution and release of drugs in biological systems
Oncotherapy: This compound is used in cancer therapy for targeted imaging and treatment
Bioorthogonal Chemistry: The compound is widely used in bioorthogonal reactions for various applications, including live-cell imaging and diagnostics
Mecanismo De Acción
BDP TR methyltetrazine exerts its effects through the inverse electron demand Diels-Alder (IEDDA) reaction with TCO-containing molecules. This reaction is highly selective and rapid, allowing for efficient labeling and imaging in biological systems. The methyltetrazine group reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of the BDP dye .
Comparación Con Compuestos Similares
BDP TR methyltetrazine is unique due to its combination of the BODIPY structure and the methyltetrazine group. Similar compounds include other BODIPY-based dyes and tetrazine-containing compounds. this compound stands out due to its enhanced stability and fluorescence properties .
List of Similar Compounds
- BODIPY FL
- BODIPY TMR
- Tetrazine-PEG
- Tetrazine-Biotin
This compound’s unique combination of properties makes it a valuable tool in scientific research and various applications .
Propiedades
Fórmula molecular |
C31H25BF2N7O2S- |
|---|---|
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |
Clave InChI |
MZDFKWBMDRSAJA-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)






![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)


